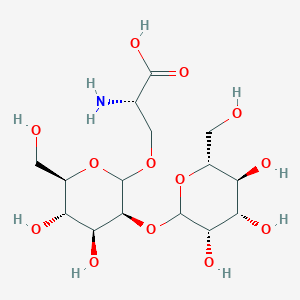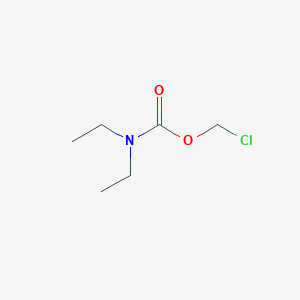
Chloromethyl Diethylcarbamate
Vue d'ensemble
Description
Chloromethyl diethylcarbamate is a compound that is part of a broader class of chemicals known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The chloromethyl group attached to the diethylcarbamate moiety suggests that this compound could be reactive and useful in various chemical synthesis processes.
Synthesis Analysis
The synthesis of chloromethyl carbamates can be achieved through the reaction of chloromethyl chloroformates with amines, as described in one study . This method produces mono-, symmetrically or unsymmetrically di-, and trisubstituted ureas, including their N-hydroxy and N-alkoxy derivatives, in moderate to good yield. Another approach involves the photo-on-demand in situ synthesis of chloroformates, which can then be converted to carbamates through the subsequent addition of amines .
Molecular Structure Analysis
The molecular structure of chloromethyl carbamates can be complex and is influenced by the substituents on the nitrogen atom. For example, a related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . Computational methods such as Hartree-Fock and density functional theory (DFT) have been employed to calculate the geometric parameters and vibrational frequencies, which can be compared to experimental data to validate the molecular structure .
Chemical Reactions Analysis
Chloromethyl carbamates are versatile intermediates that can undergo various chemical reactions. For instance, chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates can react with sodium azide or potassium thiocyanate to substitute the halogen with azido or thiocyanato groups, respectively . The presence of the chloromethyl group is crucial for these substitution reactions, which can lead to the formation of different products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl carbamates are influenced by their molecular structure. Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including those with a chloromethyl group, exist as single isomers in solvents like deuterated chloroform or dimethylsulfoxide . The electron-donating and electron-withdrawing groups on the phenyl moieties of chloromethylphenylcarbamate derivatives can affect their chiral recognition abilities when used as chiral stationary phases in high-performance liquid chromatography (HPLC) . These properties are essential for understanding the behavior of chloromethyl carbamates in various applications, including their use in chiral separations and synthesis reactions.
Applications De Recherche Scientifique
Summary of the Application
Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Methods of Application or Experimental Procedures
The chloromethylation of aromatic compounds involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
Results or Outcomes
This method affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Synthesis of Dithiocarbamates
Summary of the Application
Dithiocarbamates (dtcs) are organosulfur ligands which form stable complexes with metals . They have wide applications in the fields of accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .
Methods of Application or Experimental Procedures
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). Bases are incorporated to conserve the amines .
Results or Outcomes
The synthesis of dithiocarbamates has led to an increase in further researches .
Propriétés
IUPAC Name |
chloromethyl N,N-diethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBDSYHTPGUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564193 | |
| Record name | Chloromethyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Diethylcarbamate | |
CAS RN |
133217-92-2 | |
| Record name | Chloromethyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl diethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


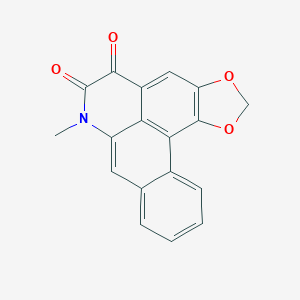
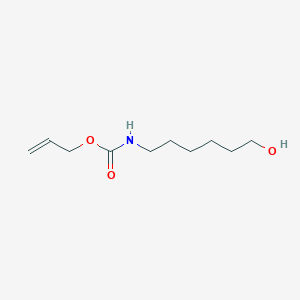
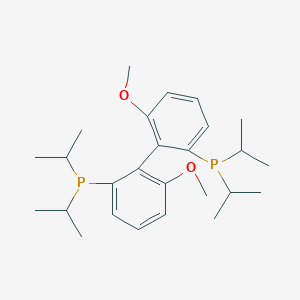
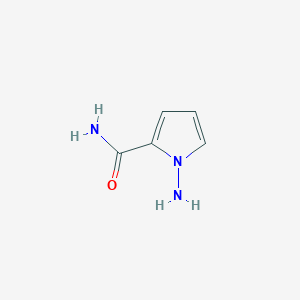
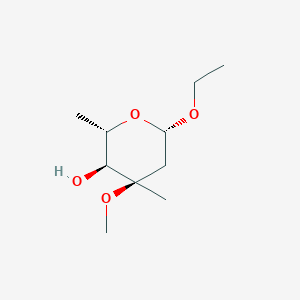
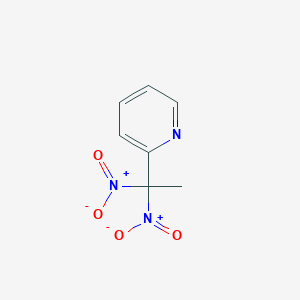
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
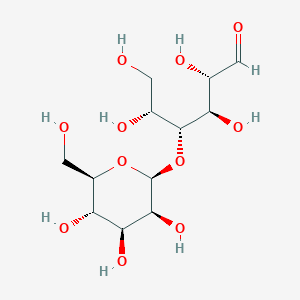
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
